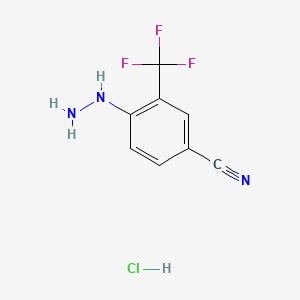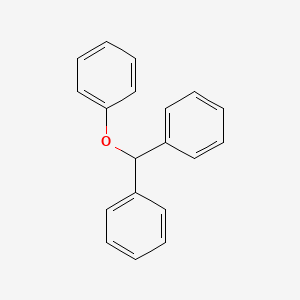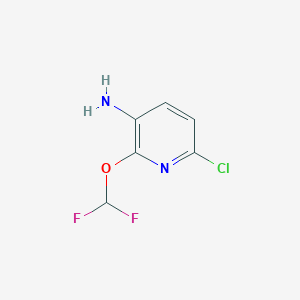
tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(1,1-dimethylethyl) 2-(2-chloro-5-pyrimidinyl)imidodicarbonate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two tert-butyl groups and a chloropyrimidine moiety attached to an imidodicarbonate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,1-dimethylethyl) 2-(2-chloro-5-pyrimidinyl)imidodicarbonate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-pyrimidinecarboxylic acid with tert-butyl isocyanate under controlled conditions to form the desired imidodicarbonate compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(1,1-dimethylethyl) 2-(2-chloro-5-pyrimidinyl)imidodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The imidodicarbonate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while hydrolysis can result in the formation of corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
1,3-Bis(1,1-dimethylethyl) 2-(2-chloro-5-pyrimidinyl)imidodicarbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Bis(1,1-dimethylethyl) 2-(2-chloro-5-pyrimidinyl)imidodicarbonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(1,1-dimethylethyl)benzene: Similar in structure but lacks the chloropyrimidine moiety.
2-Chloro-5-(1,1-dimethylethyl)-1,3-dinitrobenzene: Contains a similar tert-butyl group but has different functional groups attached to the aromatic ring.
Uniqueness
1,3-Bis(1,1-dimethylethyl) 2-(2-chloro-5-pyrimidinyl)imidodicarbonate is unique due to its combination of tert-butyl groups and a chloropyrimidine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C14H20ClN3O4 |
|---|---|
Poids moléculaire |
329.78 g/mol |
Nom IUPAC |
tert-butyl N-(2-chloropyrimidin-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)9-7-16-10(15)17-8-9/h7-8H,1-6H3 |
Clé InChI |
BVSNEDLXXRZDED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CN=C(N=C1)Cl)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(3-Bromo-4-fluorophenyl)-7-cyclopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B13932051.png)
![2-Fluoro-benzo[b]thiophene](/img/structure/B13932052.png)








